molecular formula C19H14N6O6S2 B11449027 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

Cat. No.: B11449027
M. Wt: 486.5 g/mol
InChI Key: BPGRWHROPUQIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[55]undecane-1,5-dione is a complex spirocyclic compound characterized by its unique structural features This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione typically involves multi-step reactions. One common method includes the reaction of diarylideneacetones with barbituric acid under refluxing conditions in an aqueous ethanol medium. This process does not require any catalyst and results in the formation of the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione involves its interaction with molecular targets through its nitrophenyl and dithioxo groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
  • 7,11-Bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

Uniqueness

The uniqueness of 7,11-Bis(4-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione lies in its specific combination of nitrophenyl and dithioxo groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14N6O6S2

Molecular Weight

486.5 g/mol

IUPAC Name

7,11-bis(4-nitrophenyl)-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione

InChI

InChI=1S/C19H14N6O6S2/c26-15-19(16(27)23-18(33)22-15)13(9-1-5-11(6-2-9)24(28)29)20-17(32)21-14(19)10-3-7-12(8-4-10)25(30)31/h1-8,13-14H,(H2,20,21,32)(H2,22,23,26,27,33)

InChI Key

BPGRWHROPUQIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3(C(NC(=S)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=S)NC3=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.